molecular formula C10H14O2 B145594 1-(4-Methoxyphenyl)propan-2-ol CAS No. 30314-64-8

1-(4-Methoxyphenyl)propan-2-ol

Cat. No. B145594
CAS RN: 30314-64-8
M. Wt: 166.22 g/mol
InChI Key: TXIWFQCAXKAOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)propan-2-ol is a chemical compound that belongs to the family of phenylpropanoids. It is also known as p-methoxyphenylisopropanol or PMPIP. The compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Crystallography and Molecular Structure

1-(4-Methoxyphenyl)propan-2-ol and its derivatives have been studied for their crystal structures and molecular interactions. For instance, a study focused on the synthesis and crystal structure of a related compound, highlighting its interactions and molecular packing sustained by C—H⋯O and O—H⋯π interactions, indicating the importance of this compound in crystallography and molecular structure studies (Rivera, Ríos-Motta, & Bolte, 2022).

Anticancer Activity

Compounds related to this compound have demonstrated significant anticancer activity. For example, a study identified a new phenolic compound closely related to this compound, which exhibited strong cytotoxicity against specific tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011). Another study discovered a potent anticancer agent derived from a structure closely related to this compound, showcasing its ability to disrupt microtubule formation and inhibit tumor growth in vivo (Suzuki et al., 2020).

Antimicrobial and Antiradical Activity

Several studies have synthesized derivatives of this compound and tested them for antimicrobial and antiradical activities. These studies highlight the compound's potential in antimicrobial applications and its role in synthesizing biologically active compounds (Čižmáriková et al., 2020). Another study synthesized novel compounds from a structure similar to this compound and evaluated their antimicrobial activity, suggesting the potential of these compounds in pharmaceutical applications (Nagamani et al., 2018).

Enantioselective Synthesis

The derivatives of this compound have been used in enantioselective synthesis, demonstrating the compound's significance in producing chiral building blocks for the synthesis of natural and unnatural sesquiterpenes (Shafioul & Cheong, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Mechanism of Action

Target of Action

The primary targets of 1-(4-Methoxyphenyl)propan-2-ol are serotonin and dopamine transporters . These transporters play a crucial role in the regulation of serotonin and dopamine levels in the brain, which are important neurotransmitters involved in mood, reward, and cognition.

Mode of Action

This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction with its targets leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling.

Biochemical Pathways

The compound affects the serotonergic pathways in the brain . By increasing the release of serotonin, it enhances the activity of this pathway, leading to downstream effects such as mood elevation and increased reward response.

Pharmacokinetics

Similar compounds are known to be metabolized by liver enzymes such asCYP2D6

Result of Action

The molecular and cellular effects of this compound’s action include an increase in serotonin signaling . This can lead to changes in mood, cognition, and reward response.

properties

IUPAC Name

1-(4-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWFQCAXKAOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952673
Record name 1-(4-Methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30314-64-8
Record name 4-Methoxy-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30314-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl alcohol, p-methoxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Methoxybenzyl)-2-methyl-1,3-dioxolane (0.64 g, 3 mmol), sodium dodecyl sulfate (0.2 g, 0.7 mmol) and a stir bar were added to the inside of a PDMS thimble. p-Toluene sulfonic acid monohydrate (0.145 g, 0.8 mmol) dissolved in 4 mL water was added to the inside of the PDMS thimble followed by 2 mL of THF. The reaction was stirred at 25° C. for 5 hours. LiAlH4 (0.229 g, 6 mmol) and 5 mL hexanes were added to the outside of the PDMS thimble and the reaction proceeded for 24 hours. 5 mL Water was added. The PDMS thimble was swelled with 20 mL hexanes and 2×20 mL diethyl ether, the organics were combined and dried over MgSO4 and evaporated. The product was purified by flash chromatography eluting with 1:4 ethyl acetate:hexanes to yield a pale yellow oil (0.43 g, 83% yield). 1H NMR (CDCl3): δ 1.22 (d, J=5.7 Hz, 3H), 1.69 (s, 1H), 2.61 (dd, J=13.2, 7.5 Hz, 1H), 2.72 (dd, J=13.5, 4.8 Hz, 1H), 3.78 (s, 3H), 3.93-3.98 (m, 1H), 6.85 (d, J=8.4, 2H), 7.12 (d, J=8.7 Hz, 2H). 13C NMR (CDCl3): δ 22.61, 44.77, 55.18, 68.88, 113.89, 130.27, 130.43, 158.19.
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0.64 g
Type
reactant
Reaction Step Six
Quantity
0.2 g
Type
reactant
Reaction Step Six
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.145 g
Type
reactant
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.229 g
Type
reactant
Reaction Step Nine
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
hexanes
Quantity
5 mL
Type
solvent
Reaction Step Nine
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)propan-2-ol

Q & A

Q1: How is 1-(4-Methoxyphenyl)propan-2-ol synthesized from 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride?

A1: According to the research, both 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride can be converted to this compound through a two-step process: hydroboration followed by oxidation. [] This reaction sequence highlights a potential synthetic route to this diarylpropanol derivative starting from readily available flavonoid precursors.

Q2: Besides this compound, what other products are formed during the hydroboration and oxidation of 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride?

A2: The research indicates that alongside this compound, two other compounds are formed during the reaction: 3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-ol and 4'-methoxyflavan. [] The formation of multiple products suggests that the reaction may proceed through different reaction pathways or involve rearrangements, highlighting the complexity of the hydroboration and oxidation processes in this system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.